1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Description
This compound is a sulfonyl chloride derivative of the pyrido[2,3-d]pyrimidine scaffold, characterized by two methyl groups at the 1- and 3-positions and a sulfonyl chloride group at the 6-position. Its molecular formula is inferred as C₉H₈ClN₃O₄S (based on structural analogs in –5 and substitution patterns). The sulfonyl chloride group (-SO₂Cl) confers high reactivity, making it a versatile intermediate for synthesizing sulfonamides or other sulfonate derivatives. While direct biological data for this compound are absent in the provided evidence, structurally related pyrido[2,3-d]pyrimidine derivatives (e.g., carboxylic acid analogs) exhibit enzyme-inhibitory activity in nucleic acid synthesis pathways .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWJILXMPMPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[2,3-d]pyrimidine Core
The initial step involves the construction of the 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine framework. This is typically achieved by condensation reactions involving barbituric acid derivatives or 6-aminouracils with appropriate aldehydes or other electrophiles under controlled conditions. For example, 1,3-dimethylbarbituric acid can be used as a starting material to form the pyrido[2,3-d]pyrimidine ring system via multi-component reactions catalyzed by novel catalysts or under classical heating methods.
Introduction of the Sulfonyl Chloride Group
The key step to obtain the sulfonyl chloride functionality at the 6-position involves sulfonation followed by chlorination. The common reagent used is chlorosulfonic acid (ClSO3H), which introduces the sulfonyl chloride group onto the aromatic heterocyclic ring.
- To a solution of the 1,3-dimethyl-2-oxo-4H-quinazoline (a closely related pyrido[2,3-d]pyrimidine derivative) in an inert solvent such as dichloromethane or chloroform, chlorosulfonic acid is added dropwise at low temperature (0 °C to ambient temperature).
- The reaction mixture is then stirred at ambient temperature for an extended period (e.g., 16 hours) to ensure complete sulfonylation.
- The mixture is carefully quenched by slow addition into ice-cold water, precipitating the sulfonyl chloride product.
- The solid is filtered, washed, and dried to yield 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride as an off-white solid with high yield (approximately 89%).
Representative Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Dimethylbarbituric acid + aldehydes + catalyst | Formation of pyrido[2,3-d]pyrimidine core | Variable |
| 2 | Chlorosulfonic acid (1 mL, 15 mmol), DCM, 0 °C to RT, 16 h | Sulfonylation and chlorination at C-6 position | ~89 |
| 3 | Quench with ice/water, filtration, drying | Isolation of sulfonyl chloride derivative |
Post-Sulfonylation Functionalization (Optional)
The sulfonyl chloride group is highly reactive and can be further transformed into sulfonamide derivatives by reaction with amines in the presence of a base such as triethylamine. For example, 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride reacts with 1-methylcyclopropanamine hydrochloride in dichloromethane under nitrogen atmosphere with triethylamine to yield sulfonamide derivatives in high yield (up to 89%).
Summary of Key Research Findings
- The sulfonylation using chlorosulfonic acid is efficient and yields the sulfonyl chloride derivative in high purity and yield (~89%).
- The reaction proceeds smoothly at ambient temperature after initial low-temperature addition.
- The sulfonyl chloride intermediate is versatile for further derivatization to sulfonamides, which are important in drug design.
- The preparation methods have been validated by spectroscopic analyses including $$^{1}H$$ NMR and other standard characterization techniques.
- Catalytic methods for constructing the pyrido[2,3-d]pyrimidine core have been developed, including NHC-activation and multi-component reactions using novel catalysts, enhancing the synthetic accessibility of the scaffold prior to sulfonylation.
Analytical Data Supporting Preparation
| Parameter | Data (Example) |
|---|---|
| $$^{1}H$$ NMR (CDCl3) | δ 7.90–7.99 (m, 1H), 7.70–7.76 (m, 1H), 6.98 (d, J=8.9 Hz, 1H), 3.37 (s, 3H), 3.08 (s, 3H) |
| Yield | 89% (isolated) |
| Physical Appearance | Off-white solid |
| Reaction Time | 16 hours (sulfonylation step) |
| Solvent | Dichloromethane |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The dioxo functionalities can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The pyrido[2,3-d]pyrimidine core can undergo cyclization reactions under specific conditions, leading to the formation of more complex ring structures.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and disrupting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Notes:
- *Molecular weight of the target compound is estimated at ~289.7 g/mol (calculated from C₉H₈ClN₃O₄S).
- The unmethylated analog () has a predicted collision cross-section (CCS) of 150.8 Ų for [M+H]⁺, suggesting a compact structure . The target’s methyl groups may increase CCS due to added steric bulk.
Reactivity and Stability
- Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride group in the target compound is far more reactive than the carboxylic acid group in analogs like C₁₀H₉N₃O₅. Sulfonyl chlorides readily undergo nucleophilic substitution with amines to form sulfonamides, whereas carboxylic acids typically require activation for coupling .
Key Research Findings and Data Gaps
Structural Data : The unmethylated analog () has well-characterized SMILES and InChI data, but the target compound lacks explicit spectral or crystallographic validation .
Biological Studies: No direct evidence links the target compound to enzyme inhibition. Further studies could explore its derivatization into sulfonamides for biological screening.
Physicochemical Properties : Predicted CCS values () suggest utility in mass spectrometry-based workflows, but experimental data for the methylated variant are needed .
Biological Activity
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[2,3-d]pyrimidines, characterized by a fused heterocyclic structure. Its molecular formula is with a molecular weight of 245.26 g/mol. The IUPAC name reflects its complex structure and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.26 g/mol |
| IUPAC Name | This compound |
| Physical Form | Powder |
This compound primarily acts as an enzyme inhibitor. It binds to the active sites of enzymes involved in nucleic acid synthesis. This binding disrupts normal cellular processes that rely on nucleic acid synthesis, leading to:
- Inhibition of Cell Growth : The compound has been shown to suppress cell proliferation by inducing DNA damage.
- Induction of Apoptosis : By interfering with genetic material maintenance, it promotes programmed cell death in malignant cells.
Biological Activities
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit various biological activities:
- Antimicrobial Activity : Demonstrated efficacy against bacterial strains.
- Antitumor Activity : Inhibition of cancer cell lines has been reported.
- Enzyme Inhibition : Notably against acetylcholinesterase (AChE) and urease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antibacterial Studies : A study evaluated the antibacterial properties against multiple strains. The compound showed significant inhibition zones compared to controls.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 -
Antitumor Efficacy : In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values were significantly lower than those of standard chemotherapeutics.
-
Enzyme Inhibition Assays : The compound was tested for its ability to inhibit AChE and urease activities.
- AChE Inhibition : The compound exhibited competitive inhibition with an IC50 value of 5 µM.
- Urease Inhibition : A significant reduction in urease activity was observed at higher concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : A one-pot synthesis approach using functionalized 2-aminopyridine precursors and sulfonating agents (e.g., chlorosulfonic acid) is commonly employed. For analogous pyrido-pyrimidine derivatives, heating with potassium phosphate in aqueous conditions (100°C, 7 hours) improves cyclization efficiency. Solvent selection (e.g., polar aprotic solvents like DMF or pyridine) enhances sulfonation reactivity due to their ability to stabilize intermediates .
Q. How can researchers confirm the purity and structural integrity of this sulfonyl chloride derivative?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% recommended for biological studies) .
- NMR : Confirm substitution patterns via -NMR (e.g., methyl group signals at δ 2.8–3.2 ppm) and -NMR (carbonyl peaks at δ 165–175 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] for CHClNOS: calculated m/z 346.97) .
Q. What solubility properties should be considered for in vitro assays involving this compound?
- Methodological Answer : The sulfonyl chloride group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, pre-dissolve in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (neutral to mildly basic conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for sulfonation reactions of pyrido-pyrimidine scaffolds?
- Methodological Answer : Yield variability often stems from:
- Reagent Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 eq) ensures complete sulfonation but may increase side products.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride formation to minimize hydrolysis .
- By-Product Analysis : Use LC-MS to identify hydrolysis products (e.g., sulfonic acids) and adjust reaction time/temperature accordingly .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in kinase inhibition assays?
- Methodological Answer :
- Functional Group Modification : Replace the sulfonyl chloride with sulfonamides or thioethers to evaluate electrophilicity’s role in target binding .
- Crystallography : Co-crystallize with target enzymes (e.g., tyrosine kinases) to map binding interactions. For example, pyrido-pyrimidine derivatives show π-π stacking with phenylalanine residues in kinase active sites .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic modifications .
Q. How can researchers address challenges in characterizing reactive intermediates during the synthesis of this compound?
- Methodological Answer :
- In Situ Monitoring : Use FT-IR to track carbonyl (1700–1750 cm) and sulfonyl (1350–1450 cm) group formation.
- Quenching Experiments : Trap intermediates with nucleophiles (e.g., amines) for isolation and NMR analysis.
- X-ray Crystallography : Resolve ambiguous structures of stable intermediates, as demonstrated for ethyl 3-(4-chlorophenyl)-pyrolo-pyrimidine derivatives .
Data Contradiction and Reproducibility
Q. What experimental factors contribute to variability in biological activity data for this compound across studies?
- Methodological Answer : Key factors include:
- Purity Thresholds : Use ≥98% pure compound (via HPLC) to exclude confounding effects from impurities .
- Assay Conditions : Standardize ATP concentrations in kinase assays, as pyrido-pyrimidines are ATP-competitive inhibitors .
- Cell Line Variability : Validate activity across multiple cell lines (e.g., HEK293, HeLa) to assess target specificity .
Q. How can researchers optimize reaction conditions to improve reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical parameters (pH, temperature).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization steps, as shown for dihydropyrimidinone syntheses .
- Workup Protocols : Use aqueous NaHCO washes to remove excess sulfonating agents and minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
